molecular formula C15H21N3O2S B2542967 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione CAS No. 901721-04-8

6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2542967
CAS No.: 901721-04-8
M. Wt: 307.41
InChI Key: YALOTVIHYAFCNM-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Modifications

The synthesis of quinazoline derivatives, including those related to "6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione", has been a subject of interest due to their potential pharmaceutical applications. Studies have detailed various synthetic routes, highlighting the versatility and chemical reactivity of quinazoline compounds, which are crucial for creating targeted molecules for drug development. For example, solvent-free synthesis methods using carbon dioxide and catalytic amounts of DBU have been developed for quinazoline-2,4(1H,3H)-diones, which are key intermediates for several drugs such as Prazosin, Bunazosin, and Doxazosin, achieving high yields under environmentally friendly conditions (Mizuno et al., 2007).

Pharmacological Activities

Quinazoline derivatives demonstrate a wide range of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects. Research into novel quinazoline derivatives has shown promising results against microbes, pain, and inflammation, suggesting their potential as a basis for developing new therapeutic agents with optimized efficacy and reduced side effects (Dash et al., 2017). Moreover, certain quinazoline compounds have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in the signaling pathways of various cancers, indicating their significance in cancer research and therapy development (Rewcastle et al., 1996).

Antimalarial Research

Quinazolines have also been explored for their antimalarial properties, with structure-activity relationship studies leading to the discovery of potent antimalarial drug leads. For instance, the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines have contributed to identifying promising candidates for further development as antimalarial drugs, underscoring the importance of quinazoline derivatives in addressing global health challenges like malaria (Mizukawa et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5,6-dimethoxybenzamide with 3-methylbutyl isothiocyanate in the presence of a base to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol. This intermediate is then oxidized to the desired product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzamide", "3-methylbutyl isothiocyanate", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite)" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethoxybenzamide is reacted with 3-methylbutyl isothiocyanate in the presence of a base (e.g. sodium hydroxide) to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol.", "Step 2: The intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol is then oxidized using an oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite) to form the final product, 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione." ] }

CAS No.

901721-04-8

Molecular Formula

C15H21N3O2S

Molecular Weight

307.41

IUPAC Name

6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21)

InChI Key

YALOTVIHYAFCNM-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC

solubility

not available

Origin of Product

United States

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